molecular formula C13H20N2O B1348360 1-(4-Methoxy-benzyl)-[1,4]diazepane CAS No. 61903-26-2

1-(4-Methoxy-benzyl)-[1,4]diazepane

Cat. No. B1348360
CAS RN: 61903-26-2
M. Wt: 220.31 g/mol
InChI Key: YEOXLCZSXSVSCH-UHFFFAOYSA-N
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Scientific Research Applications

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They have been the subject of active research due to their medicinal importance .

  • Medicinal Chemistry : 1,4-Benzodiazepines and their derivatives are widely used drugs for several indications . They are known for their tranquilizing effects . The study of these compounds includes their synthesis, mechanism of action, classification according to chemical structure and pharmacokinetic properties, and their uses and indications .

  • Organic Synthesis : 1,4-Benzodiazepines are used in the synthesis of new derivatives . The substitutions at different positions have consequences on the activity .

  • Antimicrobial Activities : Some derivatives of 1,2,4-triazole, which is a high nitrogen-containing heterocyclic system like 1,4-diazepines, have been studied for their antimicrobial activities .

  • Chemotherapy : High nitrogen-containing heterocyclic systems, like 1,4-diazepines, have been attracting interest due to their utility in chemotherapy .

  • Proteomics Research : “1-(4-Methoxy-benzyl)-[1,4]diazepane” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures, such as protein identification and quantification, protein-protein interaction studies, and post-translational modification analysis .

  • Synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles : A study has reported the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .

  • Antimicrobial Activity : Some derivatives of 1,2,4-triazole, which is a high nitrogen-containing heterocyclic system like 1,4-diazepines, have been studied for their antimicrobial activities .

  • Pharmacological Activities : The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is similar to the 1,4-diazepine ring in “1-(4-Methoxy-benzyl)-[1,4]diazepane”, has been studied for various pharmacological activities. These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, KATP channel activators, and AMPA receptor modulators .

Safety And Hazards

The safety and hazards of 1-(4-Methoxy-benzyl)-[1,4]diazepane are not explicitly mentioned in the search results1.


Future Directions

The future directions for research on 1-(4-Methoxy-benzyl)-[1,4]diazepane could include further exploration of its synthesis methods, chemical reactions, and biological activities810.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOXLCZSXSVSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330272
Record name 1-(4-Methoxy-benzyl)-[1,4]diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-benzyl)-[1,4]diazepane

CAS RN

61903-26-2
Record name 1-(4-Methoxy-benzyl)-[1,4]diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-methoxyphenyl)methyl]-1,4-diazepane
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